

# The molecular structure and ionic properties of ammonium citrate.

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## Compound of Interest

Compound Name: Ammonium citrate

Cat. No.: B1236203

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## An In-depth Technical Guide to the Molecular Structure and Ionic Properties of Ammonium Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ammonium citrate**, detailing its chemical structure, physicochemical properties, and key applications relevant to research and development. The information is intended to support professionals in leveraging this versatile compound in various scientific and pharmaceutical contexts.

## Molecular Structure

**Ammonium citrate** is the ammonium salt of citric acid. It exists in three forms based on the degree of neutralization of the carboxylic acid groups of the citric acid molecule: **monoammonium citrate**, **diammonium citrate**, and **triammonium citrate**. In these compounds, one, two, or all three of the carboxylic acid groups are deprotonated and have formed ionic bonds with ammonium ions ( $\text{NH}_4^+$ ).<sup>[1][2]</sup>

The citrate anion provides a backbone with three carboxylate groups and one hydroxyl group, which are available for chelation and buffering.<sup>[2]</sup> The crystal structures of all three forms are dominated by extensive N-H...O and O-H...O hydrogen bonds.<sup>[3][4][5]</sup>

## Monoammonium Citrate

In **monoammonium citrate** ( $(\text{NH}_4)\text{H}_2\text{C}_6\text{H}_5\text{O}_7$ ), one of the three carboxylic acid groups is deprotonated.<sup>[1]</sup> Its crystal structure is monoclinic with the space group  $\text{P}2_1/\text{c}$ .<sup>[1]</sup> The structure features infinite chains linked by very strong centrosymmetric charge-assisted  $\text{O}-\text{H}\cdots\text{O}$  hydrogen bonds between the terminal carboxyl groups.<sup>[1][3][5]</sup> Ammonium ions link to the citrate molecules via  $\text{N}-\text{H}\cdots\text{O}$  hydrogen bonds.<sup>[1]</sup>

## Diammonium Citrate

**Diammonium citrate** ( $(\text{NH}_4)_2\text{HC}_6\text{H}_5\text{O}_7$ ) has two deprotonated carboxylic acid groups.<sup>[6]</sup> It crystallizes in an orthorhombic system with the space group  $\text{Pbca}$ .<sup>[1]</sup> The citrate molecules form zig-zag chains through strong symmetric  $\text{O}-\text{H}\cdots\text{O}$  hydrogen bonds.<sup>[1][3][5]</sup> These chains are arranged in layers, which are stabilized by the ammonium ions through  $\text{N}-\text{H}\cdots\text{O}$  hydrogen bonds.<sup>[1][3][5]</sup>

## Triammonium Citrate

**Triammonium citrate** ( $(\text{NH}_4)_3\text{C}_6\text{H}_5\text{O}_7$ ), where all three carboxylic acid groups are deprotonated, has a monoclinic crystal structure with the space group  $\text{P}2_1/\text{m}$ .<sup>[1][7]</sup> The structure consists of a three-dimensional network formed by  $\text{N}-\text{H}\cdots\text{O}$  hydrogen bonds.<sup>[1]</sup> The hydroxyl group also participates in hydrogen bonding with a carboxylate group.<sup>[1]</sup>

## Ionic Properties and Behavior in Solution

### Solubility and pH

**Ammonium citrate** is a white granular solid that is highly soluble in water.<sup>[1][2][8]</sup> The solubility is attributed to its ionic nature and the formation of hydrogen bonds between the ammonium and citrate ions and water molecules.<sup>[9]</sup> The different forms of **ammonium citrate** exhibit different pH behaviors in solution, which makes them useful as buffering agents.<sup>[1]</sup>

- **Monoammonium citrate** solutions are acidic, with a pH in the range of 3.0-3.5.<sup>[1]</sup>
- **Diammonium citrate** solutions are slightly acidic.<sup>[10]</sup>
- **Triammonium citrate** solutions are alkaline to rosolic acid.<sup>[11]</sup>

## Buffering Action

The citrate ion is a polyprotic acid, meaning it can donate or accept multiple protons. This property allows **ammonium citrate** solutions to act as effective buffers, resisting changes in pH. The buffering capacity is most effective around the pKa values of citric acid. The stability of the different forms is pH-dependent:

- At a low pH (2–4), the monoammonium form is predominant.[1]
- At a neutral pH (5–7), the diammonium form is stable.[1]
- At a high pH (>8), the triammonium form is favored.[1]

## Chelating Properties

**Ammonium citrate** is a well-known chelating agent.[12][13][14] The citrate ion can form stable, water-soluble complexes with polyvalent metal cations.[12] The three carboxyl groups and the hydroxyl group act as electron-donating ligands, forming strong chelate rings with metal ions. [12] This "claw-like" grip sequesters the metal ion, preventing it from participating in other reactions and increasing its solubility in aqueous solutions.[12] This property is utilized in various applications, including heavy metal remediation from soil and wastewater, and in the food and pharmaceutical industries.[9][12][15]

## Data Presentation

**Table 1: Molecular and CAS Information for Ammonium Citrate Forms**

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Monoammonium Citrate	$C_6H_{11}NO_7$ [16][17][18]	209.15[16][17][18]	4450-94-6[19]
Diammonium Citrate	$C_6H_{14}N_2O_7$ [6]	226.18[6]	3012-65-5[6]
Triammonium Citrate	$C_6H_{17}N_3O_7$ [7][20][21]	243.22[7][20][21]	3458-72-8[7][20]

**Table 2: Crystallographic Data**

Compound	Crystal System	Space Group	Key Hydrogen Bond Lengths (Å)
Monoammonium Citrate	Monoclinic[1]	P2 <sub>1</sub> /c[1]	O-H...O: 2.45, N-H...O: 2.89[1]
Diammonium Citrate	Orthorhombic[1]	Pbca[1]	O-H...O: 2.52, N-H...O: 2.83[1]
Triammonium Citrate	Monoclinic[1]	P2 <sub>1</sub> /m[1]	O-H...O: 2.61, N-H...O: 2.65–2.78[1]

**Table 3: Physicochemical Properties**

Property	Monoammonium Citrate	Diammonium Citrate	Triammonium Citrate
Appearance	White crystalline powder	White granular solid[6]	White crystalline powder[9]
Solubility in Water	Freely soluble	Freely soluble[22]	Highly soluble (>500 g/L at 20°C)[1][9]
Solubility in Alcohol	-	Slightly soluble[23]	Slightly soluble[1]
Density (g/cm <sup>3</sup> )	-	1.48[1]	1.48[9]
Melting Point	Dehydrates at 110°C[1]	Decomposes > 150°C[1]	Decomposes at 80°C[1]
pH (of solution)	3.0 - 3.5[1]	4.0 - 6.0[22]	Alkaline[11]

**Table 4: pKa Values of Citric Acid**

pKa	Value
pKa <sub>1</sub>	3.1[1]
pKa <sub>2</sub>	4.8[1]
pKa <sub>3</sub>	6.4[1]

## Experimental Protocols

### Synthesis of Triammonium Citrate

This protocol describes the synthesis of **triammonium citrate** via the neutralization of citric acid with ammonium hydroxide.[\[24\]](#)[\[25\]](#)

#### Materials:

- Citric acid ( $\text{C}_6\text{H}_8\text{O}_7$ )
- Concentrated ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) solution
- Distilled water
- Beaker or flask
- Stirring rod
- pH meter
- Hot plate (optional)

#### Procedure:

- **Prepare Citric Acid Solution:** Weigh a desired amount of citric acid and dissolve it in a minimal amount of distilled water in a beaker with stirring.
- **Neutralization:** Slowly and carefully add concentrated ammonium hydroxide solution to the citric acid solution while continuously stirring. The reaction is exothermic.
- **pH Monitoring:** Monitor the pH of the solution using a pH meter. Continue adding ammonium hydroxide until the pH reaches a neutral value (approximately 7.0).[\[25\]](#) A typical molar ratio is three moles of ammonium hydroxide for every one mole of citric acid.[\[24\]](#)
- **Crystallization (Optional):** The resulting solution is aqueous **ammonium citrate**. To obtain solid crystals, the solution can be gently heated to evaporate some of the water, and then cooled to induce crystallization.

- Filtering and Drying: The formed crystals can be collected by filtration and then dried in a desiccator or a low-temperature oven.

## Determination of Heavy Metal Chelation Efficiency (Soil Washing)

This protocol provides a general method for evaluating the efficiency of **triammonium citrate** in removing heavy metals from contaminated soil.<sup>[12]</sup>

Materials:

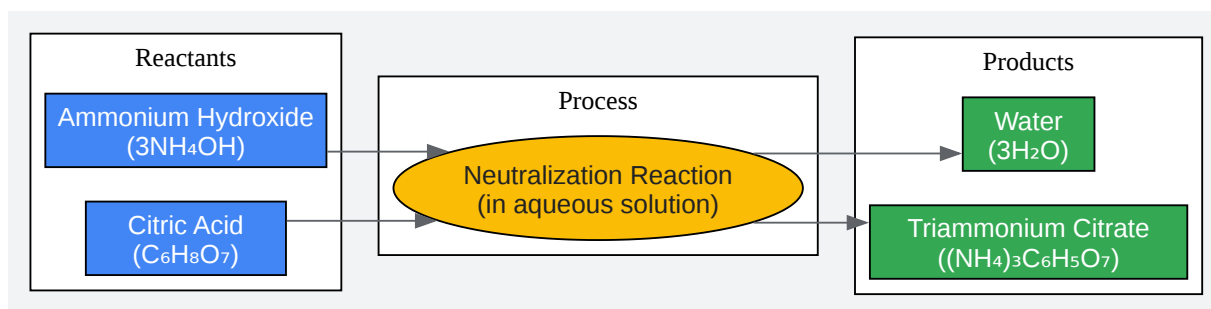
- Contaminated soil sample
- **Triammonium citrate** solution of known concentration
- Beakers or flasks
- Shaker or magnetic stirrer
- Centrifuge and centrifuge tubes
- Filtration apparatus (e.g., syringe filters)
- Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis

Procedure:

- Soil Characterization: Analyze a subsample of the contaminated soil to determine the initial concentration of the target heavy metals.
- Washing Solution Preparation: Prepare a washing solution of **triammonium citrate** at the desired concentration.
- Soil Washing:
  - Weigh a specific amount of contaminated soil (e.g., 10 g) and place it into a beaker.

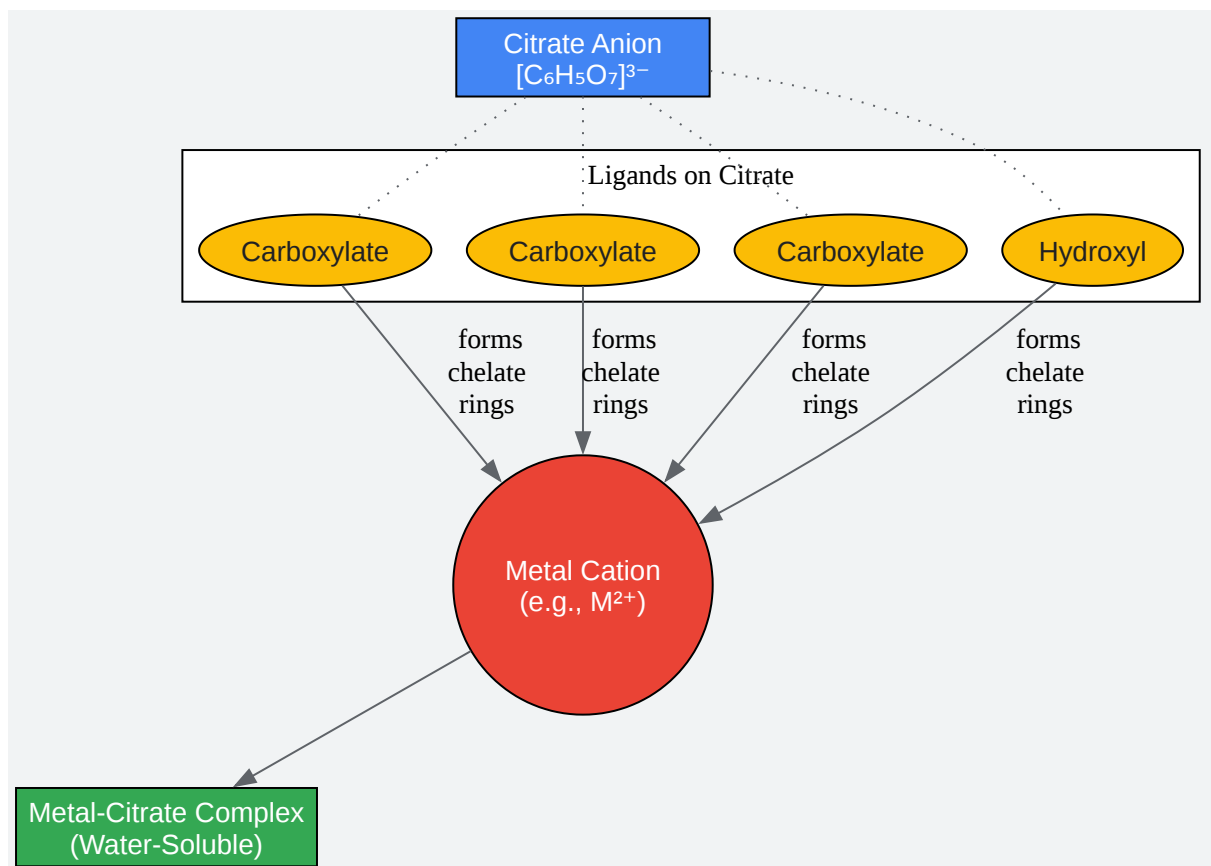
- Add a specific volume of the **triammonium citrate** washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
- Agitate the mixture on a shaker at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 24 hours).<sup>[12]</sup>
- Separation:
  - After agitation, separate the solid and liquid phases by centrifugation.
  - Filter the supernatant to remove any remaining solid particles.
- Analysis:
  - Analyze the concentration of the heavy metal in the filtered liquid phase (the leachate) using ICP-OES or AAS.
  - Analyze the remaining heavy metal concentration in the washed soil after drying.
- Calculation of Removal Efficiency: The removal efficiency (%) is calculated as:  $\frac{((\text{Initial metal concentration in soil} - \text{Final metal concentration in soil}) / \text{Initial metal concentration in soil}) \times 100}{100}$

## Visualizations



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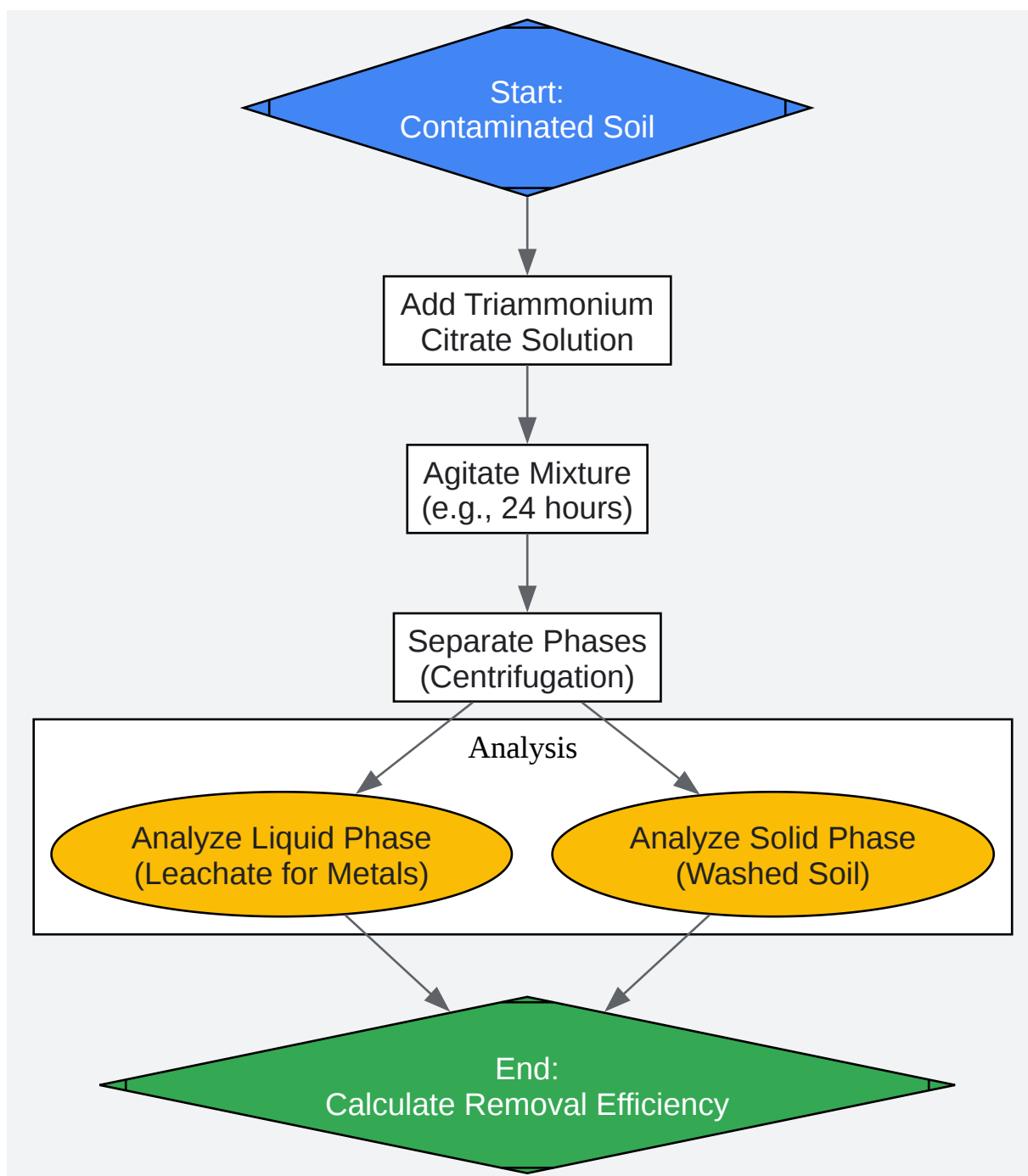
Caption: Synthesis of **triammonium citrate** from citric acid and ammonium hydroxide.



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Caption: Chelation of a metal cation by the citrate anion.





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